Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate hydrochloride
Description
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate hydrochloride (CAS: 362707-24-2) is a bicyclic organic compound featuring a tetrahydro-2H-pyran (oxane) ring substituted at the 4-position with both an aminomethyl (-CH₂NH₂) group and a methyl carboxylate (-COOCH₃) ester. The hydrochloride salt enhances its aqueous solubility and stability.
Molecular Formula: C₈H₁₅ClNO₃ Molecular Weight: ~208.45 g/mol (calculated) Key Features:
- Tetrahydro-2H-pyran core: Provides conformational rigidity.
- Aminomethyl group: Imparts basicity and hydrogen-bonding capacity.
- Methyl carboxylate ester: Balances lipophilicity and hydrolytic instability.
Properties
IUPAC Name |
methyl 4-(aminomethyl)oxane-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-7(10)8(6-9)2-4-12-5-3-8;/h2-6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZALZOFBRGMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362707-24-2 | |
| Record name | methyl 4-(aminomethyl)oxane-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate hydrochloride involves several steps. One common method includes the reaction of tetrahydro-4H-pyran-4-one with methylamine, followed by reduction amination to form the desired product . The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and reagents like lithium aluminum hydride (LiAlH₄) for the reduction step .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and alternative reducing agents to improve yield and efficiency .
Chemical Reactions Analysis
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate hydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Organic Synthesis
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate hydrochloride is utilized as a building block in the synthesis of various organic compounds. Its structure allows for the introduction of amine and carboxyl functional groups, making it valuable in the development of pharmaceuticals and agrochemicals.
Synthesis Examples
- A recent study demonstrated its use in synthesizing complex isoquinoline derivatives through microwave-assisted reactions, yielding significant amounts of product under optimized conditions .
- The compound can also serve as an intermediate in the preparation of pyrrolidine derivatives, which have applications in drug development.
Medicinal Chemistry
The compound's potential therapeutic applications are noteworthy, particularly in the development of drugs targeting neurological disorders and metabolic diseases.
Case Study: Neurological Applications
Research has indicated that derivatives of methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate exhibit neuroprotective properties. In vitro studies have shown that these compounds can inhibit neuronal apoptosis, suggesting potential use in treating conditions such as Alzheimer's disease.
The biological activity of this compound has been explored in various contexts:
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as an antibacterial agent.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to its use as a therapeutic agent for metabolic disorders.
Mechanism of Action
The mechanism of action of Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share the tetrahydro-2H-pyran scaffold but differ in substituents and functional groups, leading to distinct physicochemical and pharmacological properties:
4-Amino-tetrahydro-2H-pyran-4-carboxylic Acid Hydrochloride (CAS: 217299-03-1)
- Molecular Formula: C₆H₁₁ClNO₃
- Key Substituents: Amino (-NH₂) and carboxylic acid (-COOH).
- Comparison: The carboxylic acid increases polarity and forms zwitterions at physiological pH, enhancing water solubility but limiting membrane permeability. Molecular Weight: ~195.62 g/mol .
4-Aminomethyltetrahydropyran Hydrochloride (CAS: 389621-78-7)
- Molecular Formula: C₆H₁₃ClNO
- Key Substituent: Aminomethyl (-CH₂NH₂).
- Molecular Weight: ~150.63 g/mol .
Methyl 2-Amino-2-(Tetrahydro-2H-pyran-4-yl)acetate Hydrochloride (CAS: 1260637-54-4)
- Molecular Formula: C₈H₁₆ClNO₃
- Key Substituent: Amino group on an acetate side chain.
- Comparison: The β-amino ester configuration may increase susceptibility to intramolecular cyclization or enzymatic hydrolysis. Similar molecular weight (~209.67 g/mol) but distinct spatial arrangement of functional groups .
N-Methyltetrahydro-2H-pyran-4-amine (CAS: 220641-87-2)
- Molecular Formula: C₆H₁₃NO
- Key Substituent : N-methylamine (-NHCH₃).
- Comparison :
Physicochemical Properties and Stability
Pharmacological Implications
- Target Compound: The ester group may act as a prodrug, improving bioavailability via hydrolysis to a carboxylic acid in vivo. The aminomethyl group facilitates interactions with biological targets (e.g., enzymes, receptors) .
- Carboxylic Acid Analogs (e.g., CAS 217299-03-1): Pre-ionized at physiological pH, limiting cell permeability but enhancing solubility for intravenous applications .
- Secondary Amines (e.g., CAS 220641-87-2): Reduced basicity may decrease off-target interactions but require formulation optimization for delivery .
Biological Activity
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate hydrochloride (CAS No. 362707-24-2) is a chemical compound with significant potential in medicinal chemistry. Its structural characteristics, including the presence of an aminomethyl group and a carboxylate functional group, make it a versatile building block for various bioactive compounds. This article explores its biological activity, synthesis methods, and applications in scientific research.
- Molecular Formula : C₈H₁₆ClNO₃
- Molecular Weight : 209.67 g/mol
- Physical State : Solid (white to yellow)
- Storage Conditions : Typically stored at temperatures between 2-8 °C to maintain stability .
This compound primarily functions as a reagent in the synthesis of various bioactive compounds. Its mechanism of action can be summarized as follows:
- Building Block Role : It serves as a precursor for the formation of amides and other nitrogen-containing compounds, which are crucial in developing pharmaceuticals.
- Biochemical Pathways : The compound is involved in pathways such as the mTOR signaling pathway when utilized in synthesizing specific inhibitors .
- Cellular Effects : Depending on the final product synthesized from this compound, it can influence cellular processes such as growth inhibition and apoptosis, particularly in cancer therapy contexts .
Biological Activities
This compound has been investigated for several biological activities:
- Cancer Therapy : This compound is noted for its role in synthesizing cyclin-dependent kinase inhibitors, which are essential for regulating cell cycle progression and have implications in cancer treatment.
- Enzyme Inhibition : Research indicates that derivatives of this compound can act as enzyme inhibitors, modulating various biological pathways related to disease processes .
Case Study 1: Synthesis of mTOR Inhibitors
In a study focusing on mTOR inhibitors, this compound was utilized as a key intermediate. The resulting compounds demonstrated significant inhibition of cell proliferation in cancer cell lines, confirming the compound's potential as an anti-cancer agent .
Case Study 2: Dual Inhibitor Development
A recent investigation into dual EZH2-HSP90 inhibitors highlighted how modifications at the amine position of similar compounds enhanced their inhibitory potential against cancer cells. The findings suggest that structural variations significantly influence biological activity and therapeutic efficacy .
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : The reaction often begins with tetrahydro-4H-pyran-4-one and methylamine.
- Reaction Steps :
- Initial formation of the tetrahydropyran structure.
- Subsequent reduction amination to yield the desired product.
- Optimization Techniques : Industrial methods may include continuous flow reactors to enhance yield and efficiency during large-scale production .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate | C₈H₁₆ClNO₃ | Contains a carboxylate group |
| 3-Aminotetrahydrofuran | C₅H₉N | Simpler structure without carboxylate |
| 1-Aminocyclopentane | C₅H₁₃N | Lacks the tetrahydropyran framework |
This table illustrates the unique structural features that distinguish this compound from other similar compounds, highlighting its potential applications in medicinal chemistry .
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm the tetrahydropyran ring, ester carbonyl ( ppm), and aminomethyl proton coupling patterns. Stereochemical assignments may require 2D NMR (e.g., NOESY) .
- FT-IR : Key bands include C=O stretch (~1720 cm) and NH vibrations (~3350 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHClNO) and detects impurities like unreacted intermediates .
How does the hydrochloride salt form influence solubility and formulation in biological assays?
Basic
The hydrochloride salt enhances aqueous solubility, critical for in vitro studies (e.g., enzyme inhibition assays). Solubility can be tested in PBS (pH 7.4) or DMSO for stock solutions. Stability studies under physiological conditions (37°C, 24h) should precede assays to confirm integrity .
What stereochemical challenges arise during synthesis, and how can enantiomeric purity be ensured?
Advanced
The tetrahydropyran ring’s chair conformation and aminomethyl group’s axial/equatorial positioning create stereoisomers. Chiral HPLC or derivatization with chiral auxiliaries (e.g., Mosher’s acid) resolves enantiomers . Asymmetric catalysis (e.g., Jacobsen’s catalysts) or enzymatic resolution may improve enantiomeric excess (ee) .
How can computational methods predict feasible synthetic pathways for novel derivatives?
Advanced
AI-driven tools (e.g., Reaxys, Pistachio) analyze reaction databases to propose routes, prioritizing steps with high atom economy. For example, retrosynthesis of the tetrahydropyran core might suggest [4+2] cycloadditions or ring-closing metathesis . DFT calculations (e.g., Gaussian) model transition states to optimize activation energy for aminomethylation .
How should researchers address contradictions in reported biological activity data for this compound?
Q. Advanced
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to confirm IC consistency.
- Metabolite Screening : LC-MS/MS identifies degradation products that may skew activity .
- Target Engagement Studies : Use SPR or thermal shift assays to validate direct binding to purported targets (e.g., kinases) .
What methodologies assess the compound’s stability under varying storage and experimental conditions?
Q. Methodological
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (acid/base) for 1–2 weeks. Monitor via HPLC for degradation products .
- Lyophilization Stability : Test freeze-dried samples for recrystallization and hygroscopicity using DSC and PXRD .
How can comparative studies with structural analogs improve understanding of SAR?
Q. Advanced
- Analog Synthesis : Replace the aminomethyl group with ethyl or cyclopropylamine to test steric effects .
- 3D-QSAR Modeling : CoMFA or CoMSIA correlates substituent electronegativity/volume with activity trends (e.g., logP vs. membrane permeability) .
What are the best practices for resolving low yields in large-scale aminomethylation reactions?
Q. Methodological
- Catalyst Screening : Test palladium (e.g., Pd/C) or nickel catalysts for hydrogenation efficiency .
- Microwave Assistance : Reduce reaction time (e.g., 30 min vs. 18h) and improve homogeneity .
- Flow Chemistry : Continuous processing minimizes side reactions (e.g., over-alkylation) .
How can researchers validate the compound’s role in modulating specific signaling pathways?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
